

# Environmental fate of 2-Methyl-4-nitrophenol

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## Compound of Interest

Compound Name: 2-Methyl-4-nitrophenol

Cat. No.: B1582141

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An In-depth Technical Guide to the Environmental Fate of **2-Methyl-4-nitrophenol**

## Executive Summary

**2-Methyl-4-nitrophenol** (also known as 4-nitro-o-cresol) is a nitroaromatic compound used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.<sup>[1][2]</sup> Its release into the environment, stemming from manufacturing processes and its potential formation from other parent compounds, necessitates a thorough understanding of its persistence, mobility, and transformation. This guide provides a detailed analysis of the environmental fate of **2-Methyl-4-nitrophenol**, synthesizing current knowledge on its physicochemical properties, abiotic degradation pathways, and microbial biotransformation routes. We present proposed metabolic pathways based on enzymatic activities observed in closely related analogs, detail experimental protocols for its study, and summarize its ecotoxicological profile. This document is intended for environmental scientists, researchers, and chemical safety professionals engaged in risk assessment and remediation.

## Physicochemical Profile and Environmental Mobility

The environmental behavior of **2-Methyl-4-nitrophenol** is dictated by its inherent chemical and physical properties. It exists as a pale yellow crystalline solid with limited solubility in water, a characteristic that influences its distribution between aqueous and solid environmental matrices.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Methyl-4-nitrophenol**

Property	Value	Reference
IUPAC Name	2-methyl-4-nitrophenol	[1][3]
CAS Number	99-53-6	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	153.14 g/mol	[1][3]
Appearance	Pale yellow crystalline solid/powder	[1][4]
Melting Point	93 - 98 °C	[2][4]
Water Solubility	Sparingly soluble (~0.1 g/100 mL at 20°C)	[1]
Vapor Pressure	Low (data not specified)	-
Log P (Octanol-Water Partition Coeff.)	1.67 (estimated)	[5]
pKa	Data not specified	-

The compound's limited water solubility and moderate octanol-water partition coefficient (Log P) suggest a potential for sorption to organic matter in soil and sediment.[5] This partitioning behavior can reduce its bioavailability for microbial degradation but also limit its transport in groundwater. In the atmosphere, nitrophenols are subject to photochemical reactions and physical removal processes like wet and dry deposition, with estimated atmospheric half-lives ranging from 3 to 18 days for related isomers.[6][7]

## Abiotic Degradation Pathways

Abiotic processes, primarily photolysis and hydrolysis, contribute to the transformation of **2-Methyl-4-nitrophenol** in the environment, although their rates can be slow compared to biological processes.

## Photodegradation

Direct photolysis in surface waters is a potential degradation route for nitrophenols.[6] UV radiation can induce the homolytic cleavage of the phenolic O-H bond or photo-ionization, leading to the formation of phenoxyl radicals.[8] These reactive species can then undergo further reactions, including polymerization or oxidation, contributing to the compound's degradation. For the structurally similar 3-methyl-4-nitrophenol, the estimated half-life for direct photodegradation in water is 1.35 years, suggesting that this is a slow process.[9] The presence of photosensitizers in natural waters, such as dissolved organic matter, could accelerate this rate through indirect photolysis mechanisms.

## Hydrolysis

**2-Methyl-4-nitrophenol** is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9).[9][10] The phenoxide ion is a relatively good leaving group, but the C-O bond of the phenol is strong, making hydrolytic cleavage unlikely without extreme conditions or catalytic assistance. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.[9]

## Biodegradation: The Primary Dissipation Route

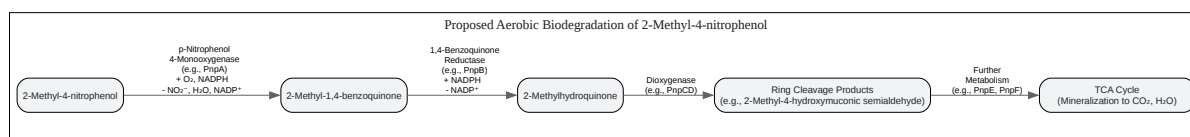
Microbial degradation is the most significant process for the complete removal of **2-Methyl-4-nitrophenol** from the environment. Both aerobic and anaerobic pathways have been elucidated for structurally similar compounds, providing a strong basis for predicting its metabolic fate.

### Aerobic Biodegradation

Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to mineralize nitrophenols. Based on extensive studies of p-nitrophenol (PNP) and 3-methyl-4-nitrophenol (3M4NP), the degradation of **2-Methyl-4-nitrophenol** is likely initiated by a monooxygenase-catalyzed reaction.[11][12]

A key organism, *Burkholderia* sp. strain SJ98, has been shown to degrade 3M4NP using enzymes also responsible for PNP catabolism.[12] This provides a robust model for the degradation of **2-Methyl-4-nitrophenol**. The proposed pathway involves two main steps before aromatic ring cleavage:

- **Oxidative Denitrification:** A monooxygenase, such as p-nitrophenol 4-monooxygenase (PnpA), catalyzes the initial attack on the aromatic ring, replacing the nitro group with a hydroxyl group. This reaction forms 2-methyl-1,4-benzoquinone and releases nitrite ( $\text{NO}_2^-$ ). [12]
- **Reduction:** The resulting benzoquinone is then reduced by a 1,4-benzoquinone reductase (like PnpB) to form 2-methylhydroquinone. [12]
- **Ring Cleavage:** The 2-methylhydroquinone is subsequently cleaved by a dioxygenase, opening the aromatic ring and feeding the resulting intermediates into central metabolic pathways like the TCA cycle for complete mineralization. [12][13]



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*Proposed aerobic biodegradation pathway for **2-Methyl-4-nitrophenol**.*

## Anaerobic Biodegradation

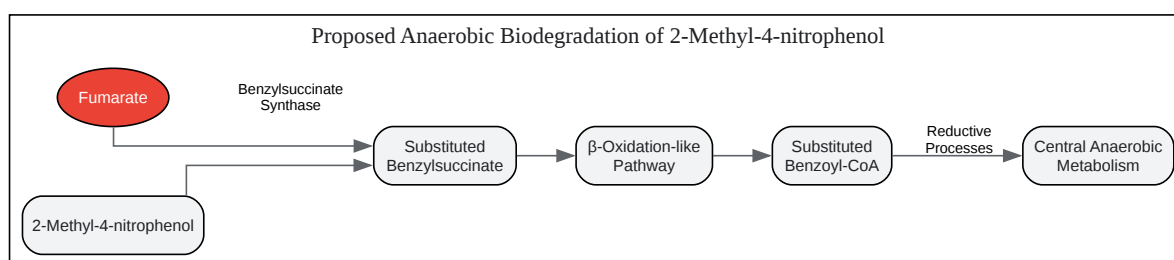
In the absence of oxygen, a different set of microbial strategies is employed. While direct data for **2-Methyl-4-nitrophenol** is scarce, the anaerobic degradation of p-cresol (4-methylphenol) by sulfate-reducing bacteria like *Desulfobacterium cetonicum* serves as an excellent model. [14] [15] This pathway does not involve oxidation of the methyl group but rather its activation through addition to fumarate.

The proposed anaerobic pathway is as follows:

- **Fumarate Addition:** The methyl group of **2-Methyl-4-nitrophenol** is activated by the enzymatic addition to a molecule of fumarate, forming a substituted benzylsuccinate

derivative.[14][16]

- $\beta$ -Oxidation: The resulting succinate derivative undergoes a series of reactions analogous to  $\beta$ -oxidation to form a benzoyl-CoA intermediate.[14]
- Reductive Dehydroxylation & Denitrification: The hydroxyl and nitro groups are subsequently removed reductively, ultimately leading to intermediates that can be funneled into central anaerobic metabolism.[17]



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*Proposed anaerobic biodegradation pathway based on p-cresol metabolism.*

## Ecotoxicological Profile

**2-Methyl-4-nitrophenol** is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] High-level exposure can lead to symptoms such as methemoglobinemia, where the compound interferes with oxygen transport in the blood.[1] There is no definitive evidence classifying it as a carcinogen.[4] Its ecotoxicity is a significant concern, as its presence in aquatic environments can impact a range of organisms. Data for the closely related isomer, 3-methyl-4-nitrophenol, indicates moderate toxicity to aquatic life.[9]

Table 2: Ecotoxicity Data for Methyl-Nitrophenol Isomers

Organism	Endpoint	Value (mg/L)	Compound	Reference
Fish (species not specified)	Acute LC <sub>50</sub>	9.8	3-Methyl-4-nitrophenol	[9]
Daphnia magna (Water flea)	Acute EC <sub>50</sub>	9.1	3-Methyl-4-nitrophenol	[9]
Algae (species not specified)	Acute EC <sub>50</sub>	8.6	3-Methyl-4-nitrophenol	[9]
Daphnia magna (Water flea)	21-day NOEC (reproduction)	0.78	3-Methyl-4-nitrophenol	[9]

LC<sub>50</sub>: Lethal concentration for 50% of the population. EC<sub>50</sub>: Effective concentration for 50% of the population. NOEC: No-observed-effect concentration.

## Experimental Methodologies

To investigate the environmental fate of **2-Methyl-4-nitrophenol**, particularly its biodegradation, standardized laboratory protocols are essential. These protocols form a self-validating system where the disappearance of the parent compound is directly correlated with the appearance of metabolites and/or microbial growth.

### Protocol: Aerobic Biodegradation Shake Flask Study

This protocol outlines a standard batch experiment to assess the aerobic biodegradability of **2-Methyl-4-nitrophenol** by a pure microbial culture or an environmental consortium.

Objective: To determine the degradation rate of **2-Methyl-4-nitrophenol** and identify major metabolites.

Materials:

- Sterile 250 mL Erlenmeyer flasks with foam stoppers.
- Basal Salts Medium (BSM), sterilized.

- Stock solution of **2-Methyl-4-nitrophenol** in a suitable solvent (e.g., methanol), filter-sterilized.
- Microbial inoculum (e.g., pure culture, activated sludge, or soil slurry).
- Incubator shaker.
- HPLC system for analysis.

Procedure:

- Medium Preparation: Add 100 mL of sterile BSM to each flask.
- Spiking: Add **2-Methyl-4-nitrophenol** from the stock solution to achieve the desired final concentration (e.g., 50 mg/L). The solvent volume should be minimal (<0.1% v/v) to avoid toxicity.
- Inoculation: Inoculate the flasks with the microbial culture (e.g., 1% v/v).
- Controls: Prepare the following controls:
  - Abiotic Control: Flask with BSM and **2-Methyl-4-nitrophenol**, but no inoculum (to check for abiotic degradation).
  - Biotic Control: Flask with BSM and inoculum, but no **2-Methyl-4-nitrophenol** (to monitor background microbial activity).
- Incubation: Place all flasks in an incubator shaker at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).
- Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.
- Sample Preparation: Immediately centrifuge the sample to remove microbial cells. Collect the supernatant for chemical analysis.
- Analysis: Analyze the supernatant using HPLC to quantify the concentration of **2-Methyl-4-nitrophenol** and detect the formation of potential metabolites.

## Protocol: Analytical Quantification by HPLC

Objective: To quantify the concentration of **2-Methyl-4-nitrophenol** and its degradation products.

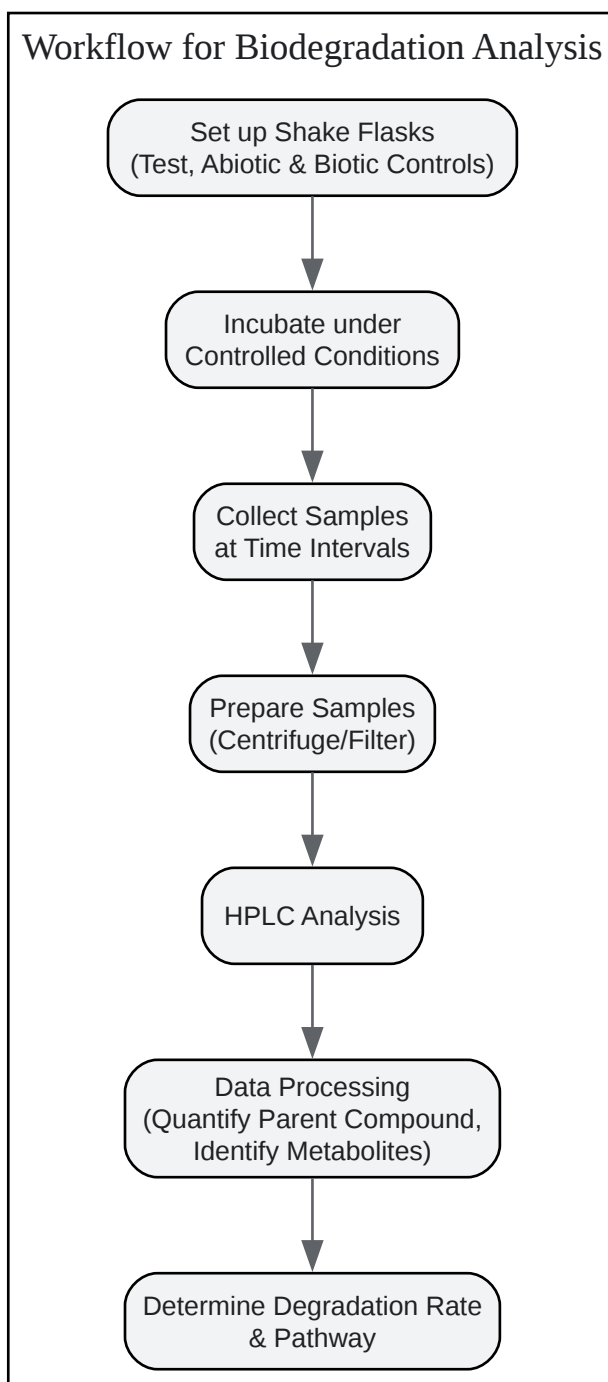
Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by the UV absorbance maximum of **2-Methyl-4-nitrophenol** (typically around 318 nm for nitrophenols).
- Quantification: Use an external standard calibration curve prepared with known concentrations of **2-Methyl-4-nitrophenol**.





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*General experimental workflow for assessing biodegradation.*

## Conclusion

The environmental fate of **2-Methyl-4-nitrophenol** is a multifaceted process governed by its physicochemical properties and susceptibility to transformation. While abiotic degradation through photolysis occurs, it is a slow process. The primary mechanism for its removal and detoxification in the environment is microbial biodegradation. Aerobic pathways, initiated by powerful monooxygenases, lead to the formation of benzoquinone and hydroquinone intermediates prior to ring cleavage and complete mineralization. Under anaerobic conditions, a distinct pathway involving activation via fumarate addition is probable. The compound exhibits moderate ecotoxicity, underscoring the importance of preventing its release and understanding the capacity of natural ecosystems to degrade it. Further research focusing on isolating and characterizing specific microbial strains capable of degrading **2-Methyl-4-nitrophenol** and elucidating the precise enzymatic steps will enhance our ability to predict its environmental behavior and develop effective bioremediation strategies.

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